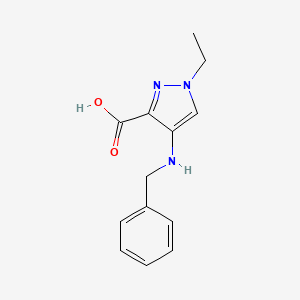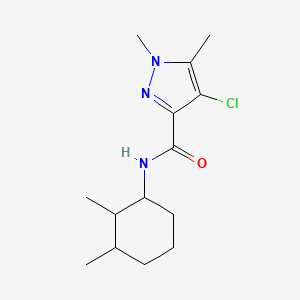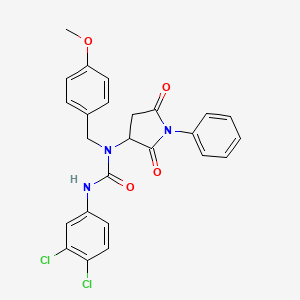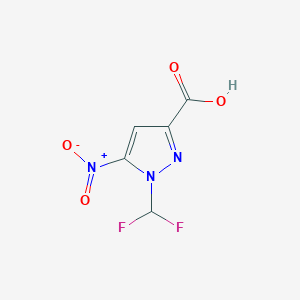![molecular formula C17H17ClN4O2S B10908413 N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908413.png)
N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((E)-1-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-1-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the furan and triazole rings, followed by the introduction of the phenoxy and ethylsulfanyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions carried out in batch or continuous processes. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product. Key considerations in industrial production include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-((E)-1-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity, such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((E)-1-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((E)-1-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE include other heterocyclic compounds with furan, triazole, and phenoxy groups. Examples include:
- N-(5-Phenyl-2-furyl)methylidene-N-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]amine
- N-(5-(4-Chlorophenyl)-2-furyl)methylidene-N-[3-(propylsulfanyl)-4H-1,2,4-triazol-4-yl]amine
Uniqueness
The uniqueness of N-((E)-1-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C17H17ClN4O2S |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
(E)-1-[5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl]-N-(3-ethylsulfanyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C17H17ClN4O2S/c1-3-25-17-21-19-11-22(17)20-9-13-7-8-14(24-13)10-23-16-6-4-5-15(18)12(16)2/h4-9,11H,3,10H2,1-2H3/b20-9+ |
InChI Key |
RQOZRLNQXHSOBX-AWQFTUOYSA-N |
Isomeric SMILES |
CCSC1=NN=CN1/N=C/C2=CC=C(O2)COC3=C(C(=CC=C3)Cl)C |
Canonical SMILES |
CCSC1=NN=CN1N=CC2=CC=C(O2)COC3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Iodo-2-methylanilino)-N'~1~-[(E)-1-(2-methoxyphenyl)methylidene]propanohydrazide](/img/structure/B10908331.png)

![5-chloro-2-hydroxy-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B10908340.png)

![3-{[(2E,5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B10908344.png)
![4-[(4Z)-4-{4-[2-(benzylamino)-2-oxoethoxy]-3-methoxybenzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10908357.png)
![N-[4-(3,5-dinitrophenoxy)phenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B10908358.png)
![4-bromo-N-[3-({(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B10908360.png)
![N-cyclopropyl-2-{[2-(difluoromethoxy)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B10908364.png)


![1-(2,4-dichlorobenzyl)-N'-[(E)-naphthalen-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10908396.png)
![N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B10908397.png)

